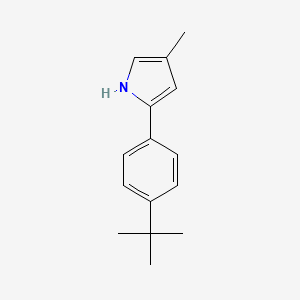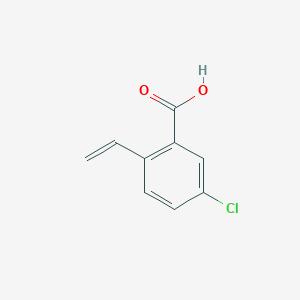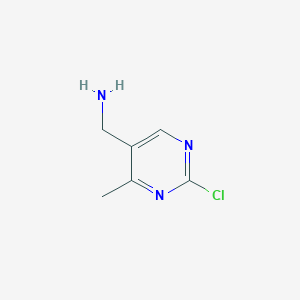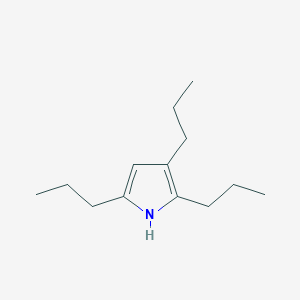
2,3,5-Tripropyl-1H-pyrrole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,5-Tripropyl-1H-pyrrole is an organic compound belonging to the pyrrole family, characterized by a five-membered ring structure with nitrogen as a heteroatom. This compound is notable for its three propyl groups attached at the 2, 3, and 5 positions of the pyrrole ring. Pyrroles are significant in organic chemistry due to their presence in various natural products and their utility in synthetic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5-Tripropyl-1H-pyrrole can be achieved through several methods. One common approach involves the reaction of terminal alkynes with nitriles in the presence of a catalyst such as Cp2TiCl2 and EtAlCl2. This multicomponent reaction yields 2,3,5-substituted pyrroles with varying yields depending on the specific reactants and conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2,3,5-Tripropyl-1H-pyrrole undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions can occur at the nitrogen atom or the carbon atoms of the pyrrole ring, typically using alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of pyrrole-2,3,5-tricarboxylic acid derivatives.
Reduction: Formation of 2,3,5-tripropyl-1H-pyrrolidine.
Substitution: Formation of N-alkyl or N-acyl derivatives of this compound.
Scientific Research Applications
2,3,5-Tripropyl-1H-pyrrole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.
Mechanism of Action
The mechanism of action of 2,3,5-Tripropyl-1H-pyrrole involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
2,3,5-Triphenyl-1H-pyrrole: Similar structure but with phenyl groups instead of propyl groups.
2,3,5-Trimethyl-1H-pyrrole: Similar structure but with methyl groups instead of propyl groups.
2,3,5-Trisubstituted pyrroles: General class of compounds with various substituents at the 2, 3, and 5 positions.
Uniqueness
2,3,5-Tripropyl-1H-pyrrole is unique due to its specific propyl substitutions, which confer distinct chemical and physical properties compared to other pyrrole derivatives.
Properties
Molecular Formula |
C13H23N |
|---|---|
Molecular Weight |
193.33 g/mol |
IUPAC Name |
2,3,5-tripropyl-1H-pyrrole |
InChI |
InChI=1S/C13H23N/c1-4-7-11-10-12(8-5-2)14-13(11)9-6-3/h10,14H,4-9H2,1-3H3 |
InChI Key |
MZXIFROELVCKRN-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=C(N1)CCC)CCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


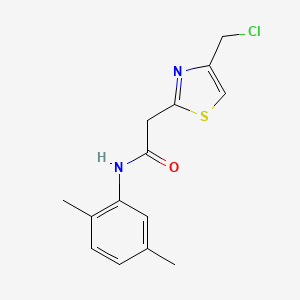
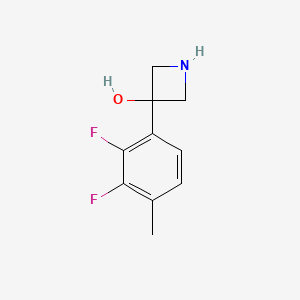
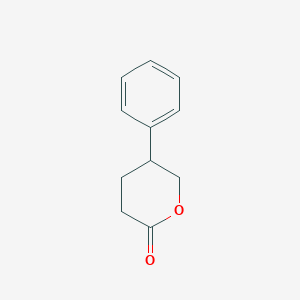
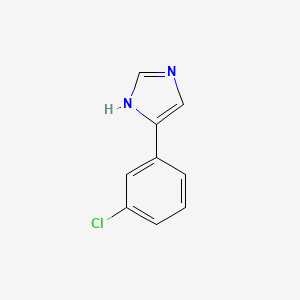
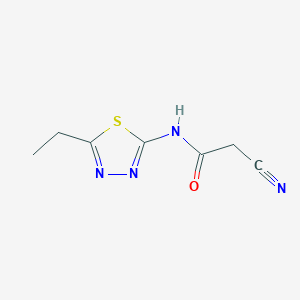
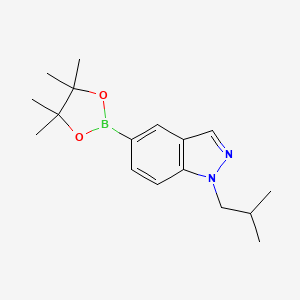
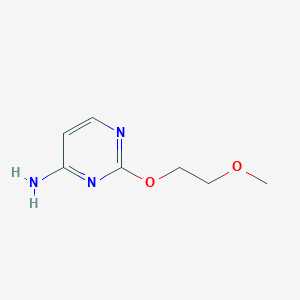
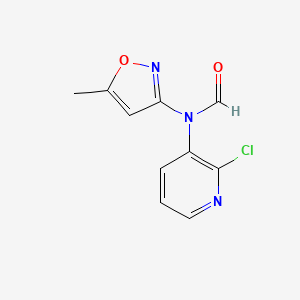
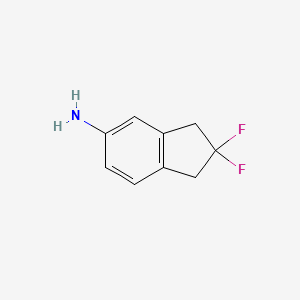
![Tert-Butyl 7-(Hydroxymethyl)-2,5-Diazaspiro[3.4]Octane-2-Carboxylate](/img/structure/B11768697.png)

